molecular formula C13H26ClN5O5 B12836578 N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride CAS No. 1025023-08-8

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride

Cat. No.: B12836578
CAS No.: 1025023-08-8
M. Wt: 367.83 g/mol
InChI Key: LXAXUNQYMBWRLC-QRPNPIFTSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the L-arginyl-glycine molecule. This compound is often used in peptide synthesis and other biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride typically involves the protection of the amino group of L-arginine with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out under nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatography methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine form of the compound and various peptide derivatives when used in coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride involves its role as a protected amino acid derivative. The Boc group protects the amino group of L-arginine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is unique due to its specific combination of L-arginine and glycine, which makes it particularly useful in the synthesis of arginine-rich peptides. Its Boc protection allows for selective deprotection and subsequent reactions, making it a versatile tool in peptide chemistry .

Properties

CAS No.

1025023-08-8

Molecular Formula

C13H26ClN5O5

Molecular Weight

367.83 g/mol

IUPAC Name

2-[[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C13H25N5O5.ClH/c1-13(2,3)23-12(22)18-8(5-4-6-16-11(14)15)10(21)17-7-9(19)20;/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H4,14,15,16);1H/t8-;/m0./s1

InChI Key

LXAXUNQYMBWRLC-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O.Cl

Origin of Product

United States

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